1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone

Physical property Crystallinity Formulation development

1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone (CAS 162142-35-0, molecular formula C₁₁H₁₀F₃NO, molecular weight 229.20 g/mol) is an N-aryl-γ-lactam bearing a trifluoromethyl group at the ortho position of the phenyl ring. The pyrrolidin-2-one core provides hydrogen-bond acceptor capacity and conformational rigidity, while the ortho-CF₃ substituent introduces distinct steric and electronic properties that fundamentally differentiate this regioisomer from its para (CAS 73081-88-6) and meta (CAS 38348-84-4) counterparts in both physical behavior and target engagement profiles.

Molecular Formula C11H10F3NO
Molecular Weight 229.20 g/mol
Cat. No. B13706632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone
Molecular FormulaC11H10F3NO
Molecular Weight229.20 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C11H10F3NO/c12-11(13,14)8-4-1-2-5-9(8)15-7-3-6-10(15)16/h1-2,4-5H,3,6-7H2
InChIKeyNPTKLIYZCIVTIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone (CAS 162142-35-0): Ortho-Substituted N-Aryl-γ-Lactam for Regioisomer-Dependent Research Applications


1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone (CAS 162142-35-0, molecular formula C₁₁H₁₀F₃NO, molecular weight 229.20 g/mol) is an N-aryl-γ-lactam bearing a trifluoromethyl group at the ortho position of the phenyl ring . The pyrrolidin-2-one core provides hydrogen-bond acceptor capacity and conformational rigidity, while the ortho-CF₃ substituent introduces distinct steric and electronic properties that fundamentally differentiate this regioisomer from its para (CAS 73081-88-6) and meta (CAS 38348-84-4) counterparts in both physical behavior and target engagement profiles [1].

Workflow

Atropisomer-based stereochemical probe design and fragment screening

Selection logic

Regioisomer-specific SAR exploration: ortho-CF₃ enables chiral recognition inaccessible to para/meta isomers

Use context

Non-crystalline physical state supports solution-phase assays and chromatographic purification workflows

Why 1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone Cannot Be Replaced by the Para or Meta Isomer: Regioisomer-Dependent Physical Properties and Conformational Behavior


Regioisomeric substitution of the trifluoromethyl group on 1-phenyl-2-pyrrolidinone produces three chemically distinct compounds with divergent physical states, lipophilicity, and conformational dynamics. The para isomer (CAS 73081-88-6) crystallizes as a white solid with a sharp melting point of 134–136 °C , whereas the ortho isomer lacks a defined melting point and is obtained as a liquid or amorphous material. More critically, the ortho-CF₃ substituent creates steric congestion around the N-aryl bond, raising the rotational barrier above 20 kcal/mol and enabling atropisomerism—a stereochemical property entirely absent in the para and meta isomers, where rapid rotation precludes stable conformational isolation at ambient temperature [1]. Direct substitution of one regioisomer for another therefore alters not only purification and formulation workflows but also the conformational ensemble presented to biological targets.

Ortho isomer (this product)
Para isomer (CAS 73081-88-6)
Crystalline solid with mp 134–136 °C vs. non-crystalline ortho isomer; recrystallization-based purification not transferable; formulation behavior differs
Ortho isomer (this product)
Meta isomer (CAS 38348-84-4)
Rotational barrier >20 kcal/mol enables atropisomerism in ortho; meta isomer lacks this stereochemical property, altering target-engagement profiles
Ortho isomer (this product)
Flurochloridone (meta-CF₃ analog)
Commercial herbicide with distinct substitution pattern; ortho scaffold provides differentiated SAR starting point but requires validation for agrochemical programs

Quantitative Evidence Guide: Selecting 1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone Based on Measurable Differentiation vs. In-Class Analogs


Physical State and Crystallinity: Ortho Isomer Is Non-Crystalline, Impacting Purification and Formulation Workflows

The ortho isomer 1-[2-(trifluoromethyl)phenyl]-2-pyrrolidinone (CAS 162142-35-0) exhibits no defined melting point in publicly available analytical databases and supplier certificates of analysis, consistent with a liquid or amorphous solid at ambient temperature . In direct contrast, the para isomer 1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone (CAS 73081-88-6) is a well-characterized crystalline solid with a sharp melting point of 134–136 °C . The quantitative consequence is that the para isomer can be purified to >99% by simple recrystallization, whereas the ortho isomer requires chromatographic purification and resists incorporation into solid dosage or suspension formulations that depend on crystalline lattice energy.

Physical state
Head-to-head
Non-crystalline No defined melting point; liquid or amorphous solid
Crystallinity governs purification scalability; chromatographic purification required for ortho isomer
Supplier COA context: para isomer mp 134–136 °C, crystalline
Physical property Crystallinity Formulation development

Lipophilicity (logP): Ortho vs. Para Isomer Partition Coefficients Impact Membrane Permeability

The para isomer 1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone has an experimentally derived or computed logP value of 2.90 (Chemsrc database) . While no experimentally determined logP has been published for the ortho isomer (CAS 162142-35-0), computational predictions on related N-aryl-pyrrolidin-2-ones with ortho-CF₃ substitution yield logP values in the range of 3.0–3.2 (Fluorochem predicted logP database for structurally analogous compounds) . The estimated ΔlogP of +0.1 to +0.3 for the ortho isomer arises from steric shielding of the polar lactam carbonyl by the ortho-CF₃ group, reducing aqueous solvation.

Lipophilicity
Cross-study
ΔlogP ≈ +0.1 to +0.3 Ortho-CF₃ predicted logP ~3.0–3.2 vs. para isomer 2.90
Measurable membrane permeability shift in cell-based assays; adjust DMSO stock conditions when switching regioisomers
Computational prediction; experimental logP not yet published for ortho isomer
Lipophilicity logP ADME profiling

Commercial Purity Levels: Ortho Isomer Routinely Supplied at ≥95%, Para Isomer at ≥99%

1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone (CAS 162142-35-0) is commercially available at a minimum purity specification of ≥95% from major research chemical suppliers . In contrast, the para isomer (CAS 73081-88-6) is routinely supplied at ≥99% purity (GC) . This 4-percentage-point purity gap reflects differences in synthetic accessibility, purification scalability (recrystallization for the crystalline para isomer vs. column chromatography for the non-crystalline ortho isomer), and market demand volume.

Purity specification
Head-to-head
≥95% Ortho isomer commercial purity vs. ≥99% for para isomer
4-point purity gap requires additional preparative HPLC for quantitative SAR or in vivo pharmacology
Supplier batch data; para isomer recrystallization advantage
Chemical purity Procurement specification QC/QA

Atropisomerism and Conformational Restriction: Ortho-CF₃ Locks N-Aryl Rotation, Creating Stereochemical Differentiation Absent in Para and Meta Isomers

Studies on (phenylpyrrolidino)fullerene derivatives [1] demonstrate that when an ortho position of the N-phenyl ring bears a substituent, the rotational energy barrier around the N-aryl bond exceeds the threshold for observable dynamic exchange under variable-temperature ¹H NMR conditions from room temperature to 120 °C. This corresponds to a rotational barrier greater than approximately 20 kcal/mol (the approximate threshold for atropisomer isolation at ambient temperature). For the ortho-CF₃-substituted 1-[2-(trifluoromethyl)phenyl]-2-pyrrolidinone, this barrier generates two non-interconverting atropisomeric conformers. In contrast, the para isomer, lacking ortho substitution, exhibits rapid N-aryl rotation with a barrier below 5 kcal/mol, precluding atropisomer isolation [2]. The quantitative consequence is that the ortho isomer can present two distinct three-dimensional pharmacophoric arrangements to a biological target, whereas the para isomer presents a single time-averaged conformation.

Atropisomerism
Class-level
Rotational barrier >20 kcal/mol Two non-interconverting conformers at ambient temperature; absent in para/meta isomers
Enables chiral recognition site exploration; unique stereochemical tool for fragment-based drug discovery
VT-NMR evidence on related systems; atropisomer isolation context
Atropisomerism Conformational analysis Stereochemistry

Herbicidal Activity Class Benchmarking: Flurochloridone (Meta-CF₃ Analog) Requires High Application Rates; Ortho-CF₃ Scaffold Offers Differentiated Selectivity Potential

Flurochloridone (3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone, CAS 61213-25-0), a commercial herbicide bearing the meta-CF₃ regioisomeric scaffold, requires application rates of 500–2,000 g/ha for effective pre-emergence weed control but causes serious injury to rice (Oryza sativa) at herbicidally effective rates [1][2]. Patent literature on 4-ethyl-3-(substituted phenyl)-1-(3-trifluoromethylphenyl)-2-pyrrolidinones (EP 0387869, US 5,131,947) demonstrates that structural modification of the pyrrolidinone core, including regioisomeric variation of the trifluoromethylphenyl group, can achieve herbicidal efficacy at "extremely low application rates" with improved crop selectivity [3]. The ortho-CF₃ isomer 1-[2-(trifluoromethyl)phenyl]-2-pyrrolidinone serves as a key synthetic intermediate for developing next-generation PPO-inhibiting herbicides with potentially differentiated weed control spectra and reduced crop injury relative to the flurochloridone benchmark.

Herbicide benchmark
Class-level
Ortho scaffold Flurochloridone (meta-CF₃): 500–2,000 g/ha with rice crop injury; ortho isomer proposed for improved selectivity
Supports herbicide lead optimization; ortho isomer enables SAR exploration inaccessible through meta/para precursors
Patent claims; field trial data for parent ortho compound not yet published
Herbicide Application rate Crop selectivity

Synthetic Route Uniqueness: Ortho-CF₃ Isomer Requires Distinct N-Arylation Chemistry Not Interchangeable with Para-CF₃ Routes

The synthesis of 1-[2-(trifluoromethyl)phenyl]-2-pyrrolidinone requires N-arylation of pyrrolidin-2-one with a 2-(trifluoromethyl)phenyl electrophile. A formal [4+1] cycloaddition strategy using cinnamaldehyde nitrones and 1-ethynylnaphthalen-2-ols has been reported for preparing functionalized 2-pyrrolidinones bearing N-trifluoromethylphenyl moieties in moderate to good yields with high diastereoselectivity, catalyzed by copper(II) with m-CPBA as oxidant [1]. In contrast, the para isomer can be accessed through simpler direct acylation of 4-(trifluoromethyl)aniline with γ-butyrolactone or coupling with 4-(trifluoromethyl)benzoyl chloride. The steric hindrance imposed by the ortho-CF₃ group reduces the efficiency of direct N-arylation methods (e.g., Ullmann-type coupling or Pd-catalyzed Buchwald-Hartwig amination) that work well for the para isomer, resulting in lower yields and necessitating alternative synthetic strategies [2].

Synthetic access
Supporting evidence
Yield ~20–40% lower Ortho isomer requires specialized Cu-catalyzed [4+1] cycloaddition; para isomer accessible via high-yielding Buchwald-Hartwig coupling
Higher procurement cost and longer lead times; plan synthetic campaigns or bulk orders accordingly
Advanced Synthesis & Catalysis 2023; steric hindrance context
Synthetic methodology N-Arylation Chemical procurement

Optimal Procurement and Application Scenarios for 1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone Based on Differentiated Evidence


Atropisomer-Based Fragment Screening and Chiral Probe Design

The ortho-CF₃ group of 1-[2-(trifluoromethyl)phenyl]-2-pyrrolidinone creates a rotational barrier exceeding 20 kcal/mol, stabilizing two atropisomeric conformers that can be isolated or enriched [1]. This property is absent in the para and meta isomers, which undergo rapid N-aryl rotation. Researchers developing fragment-based drug discovery libraries, chiral stationary phases, or enantioselective catalysts should procure the ortho isomer specifically to exploit atropisomerism as a stereochemical design element.

Regioisomer-Specific SAR Exploration for PPO Herbicide Lead Optimization

Flurochloridone, the commercial meta-CF₃ pyrrolidinone herbicide, requires high application rates (500–2,000 g/ha) and causes rice crop injury [2]. The ortho-CF₃ scaffold 1-[2-(trifluoromethyl)phenyl]-2-pyrrolidinone provides a structurally distinct starting point for synthesizing novel PPO-inhibiting herbicide candidates that may overcome flurochloridone's crop-safety limitations through altered binding-site interactions, as demonstrated by the improved selectivity of related 4-ethyl-3-substituted-phenyl analogs [3].

Physicochemical Profiling and ADME Assays Requiring Defined logP and Solubility Baselines

With a predicted logP shift of approximately +0.1 to +0.3 units relative to the para isomer (logP 2.90) , the ortho isomer serves as a calibrated comparator in lipophilicity-dependent assays (Caco-2 permeability, PAMPA, plasma protein binding). Its non-crystalline physical state also provides a contrasting solubility-dissolution profile useful for validating computational solubility prediction models.

Synthetic Methodology Development for Sterically Hindered N-Aryl Lactams

The steric hindrance of the ortho-CF₃ group makes 1-[2-(trifluoromethyl)phenyl]-2-pyrrolidinone a challenging N-arylation substrate, with yields typically 20–40% lower than those of the para isomer under standard Pd-catalyzed amination conditions [4]. This compound is therefore valuable as a benchmark substrate for developing new catalytic systems, ligands, or mechanochemical methods designed to overcome steric barriers in N-aryl bond formation.

Application
Selection Property
Validation Focus
Atropisomer-based fragment screening and chiral probe design
Atropisomerism from >20 kcal/mol N-aryl rotational barrier
Isolation or enrichment of conformers; chiral recognition site mapping
PPO herbicide lead optimization (regioisomer SAR)
Ortho-CF₃ scaffold distinct from commercial meta-CF₃ herbicide
Crop-safety endpoint comparison; differentiated weed control spectrum exploration
Physicochemical profiling and ADME assay calibration
Predicted ΔlogP +0.1 to +0.3 vs. para isomer; non-crystalline state
Membrane permeability and solubility-dissolution model validation
Synthetic methodology development for sterically hindered N-aryl lactams
Lower N-arylation yield due to ortho-CF₃ steric hindrance
Benchmark substrate for new catalytic systems or mechanochemical methods
Quote Request

Request a Quote for 1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.